Sodium 2,4,6-trichlorophenolate

Overview

Description

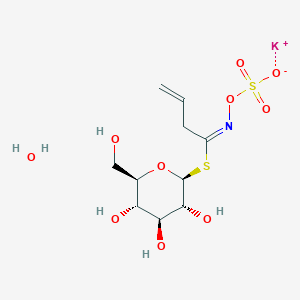

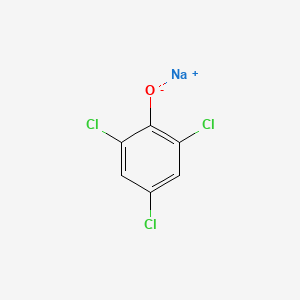

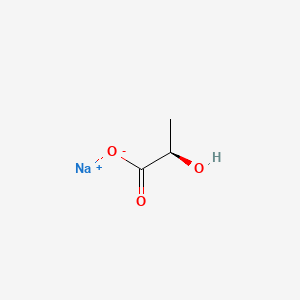

Sodium 2,4,6-trichlorophenolate is a chemical compound with the molecular formula C6H2Cl3NaO. It is the sodium salt of 2,4,6-trichlorophenol, a chlorinated phenol. This compound is known for its use as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . It appears as a white crystalline solid that is soluble in water .

Mechanism of Action

Target of Action

Sodium 2,4,6-trichlorophenolate, also known as 2,4,6-Trichlorophenol, is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . The primary targets of this compound are the enzymes and proteins involved in these biological processes.

Mode of Action

The compound interacts with its targets by binding to them, thereby inhibiting their function. This interaction results in the disruption of the normal biological processes that these targets are involved in .

Biochemical Pathways

This compound affects several biochemical pathways. In a study, it was found that a reduced flavin adenine dinucleotide (FADH2)-utilizing monooxygenase converted 2,4,6-Trichlorophenol to 6-chlorohydroxyquinol (6-CHQ). This transformation is part of the degradation pathway of 2,4,6-Trichlorophenol .

Pharmacokinetics

It is known that the compound is moderately soluble in water . This solubility can impact its bioavailability, as it determines how easily the compound can be absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of its interaction with its targets. By inhibiting the function of these targets, the compound disrupts the normal biological processes they are involved in. This can lead to various effects, depending on the specific process that is disrupted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is stable under normal temperatures and pressures . It decomposes on heating to produce toxic and corrosive fumes . Furthermore, the compound’s action can be influenced by its concentration in the environment, as well as the presence of other substances that it may interact with .

Biochemical Analysis

Biochemical Properties

Sodium 2,4,6-trichlorophenolate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic degradation. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to disruptions in neurotransmission. Additionally, this compound can bind to proteins, altering their structure and function .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. The compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis. Furthermore, this compound can alter gene expression and disrupt cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxicity. The compound can also interact with DNA, causing mutations and genotoxic effects. Additionally, this compound can induce the expression of stress response genes, leading to cellular adaptation or apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to light, heat, or certain chemicals. Long-term exposure to this compound can lead to chronic toxicity, including liver and kidney damage. In vitro and in vivo studies have shown that the compound can accumulate in tissues, leading to prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild toxicity, such as skin irritation and respiratory distress. At high doses, this compound can cause severe toxicity, including liver and kidney damage, neurotoxicity, and even death. Threshold effects have been observed, where the compound’s toxicity increases significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also induce the expression of detoxification enzymes, such as glutathione S-transferases, which help in its elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its toxic effects. Additionally, this compound can be transported through the bloodstream, leading to systemic distribution .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can localize to the mitochondria, where it induces oxidative stress and disrupts mitochondrial function. It can also target the nucleus, leading to DNA damage and alterations in gene expression. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,4,6-trichlorophenolate is typically synthesized by the chlorination of phenol. The process involves placing phenol in a three-necked flask with a reflux condenser, heating it to 50-55°C, and then passing one-third of the stoichiometric amount of chlorine. The remaining two-thirds of chlorine is added at 70-75°C .

Industrial Production Methods: The industrial production of 2,4,6-trichlorophenol, which is then converted to its sodium salt, involves electrophilic chlorination of phenol. This method is efficient and widely used in the chemical industry .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4,6-trichlorophenolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different chlorinated compounds.

Reduction: It can be reduced under specific conditions to form less chlorinated phenols.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide and other bases are commonly used.

Major Products: The major products formed from these reactions include various chlorinated phenols and their derivatives .

Scientific Research Applications

Sodium 2,4,6-trichlorophenolate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: It is studied for its antimicrobial properties and its effects on microbial communities.

Medicine: It has been investigated for its potential use as an antiseptic and disinfectant.

Industry: It is used in the production of fungicides, herbicides, and preservatives.

Comparison with Similar Compounds

2,4,6-Trichlorophenol: The parent compound, used similarly as a fungicide and preservative.

2,4-Dichlorophenol: Another chlorinated phenol with similar applications but different reactivity.

Pentachlorophenol: A more heavily chlorinated phenol used as a pesticide and wood preservative.

Uniqueness: Sodium 2,4,6-trichlorophenolate is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other chlorinated phenols .

Properties

CAS No. |

3784-03-0 |

|---|---|

Molecular Formula |

C6H3Cl3NaO |

Molecular Weight |

220.4 g/mol |

IUPAC Name |

sodium;2,4,6-trichlorophenolate |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H; |

InChI Key |

WKIKLYKTZATKOK-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)Cl.[Na] |

Key on ui other cas no. |

3784-03-0 |

Pictograms |

Acute Toxic; Irritant |

Related CAS |

88-06-2 (Parent) |

Synonyms |

1,3,5-trichloro-2-hydroxybenzene 2,4,6-trichloro-1-hydroxybenzene 2,4,6-trichlorophenol 2,4,6-trichlorophenol, 14C-labeled 2,4,6-trichlorophenol, copper(+1) salt 2,4,6-trichlorophenol, copper(+2) salt 2,4,6-trichlorophenol, nickel(+2) salt 2,4,6-trichlorophenol, potassium salt 2,4,6-trichlorophenol, sodium salt 2,4,6-trichlorophenol, Zn salt phenol, 2,4,6-trichloro- sodium 2,4,6-trichlorophenoxide trichlorophenol, 2,4,6- |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of polymers from sodium 2,4,6-trichlorophenolate using microwave initiation?

A1: The research article "[1]" explores a novel method for synthesizing both electrically conductive and non-conductive polymers from this compound using microwave initiation. [] This technique offers potential advantages over traditional polymerization methods, including faster reaction times and potentially different polymer properties. The study focuses on characterizing the resulting polymers, examining their structural and electrical properties. This research contributes to the expanding field of material science and polymer chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)

![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)

![(3aR,10bR)-3a-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1260887.png)

![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)